molecular formula C7H7N3O B12361186 4-Amino-1,7a-dihydrobenzimidazol-2-one

4-Amino-1,7a-dihydrobenzimidazol-2-one

Cat. No.: B12361186
M. Wt: 149.15 g/mol
InChI Key: ZIGKAGXCDXDHTG-UHFFFAOYSA-N
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Description

4-Amino-1,7a-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used as building blocks in pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,7a-dihydrobenzimidazol-2-one typically involves the condensation of o-phenylenediamine with urea or its derivatives. One common method involves heating o-phenylenediamine with urea in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in ethanol. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically monitored using techniques such as NMR spectroscopy and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazoles .

Scientific Research Applications

4-Amino-1,7a-dihydrobenzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    2-Aminobenzimidazole: Another derivative with an amino group at a different position.

    4-Phenylmethyl-1,7a-dihydrobenzimidazol-2-one: A similar compound with a phenylmethyl group.

Uniqueness

4-Amino-1,7a-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-amino-1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3,5H,8H2,(H,9,11)

InChI Key

ZIGKAGXCDXDHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)N2)C(=C1)N

Origin of Product

United States

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